molecular formula C23H24N2O2S2 B389467 N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B389467
M. Wt: 424.6g/mol
InChI Key: RDECSRYBTOWCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core cyclohepta[b]thiophene structure, followed by the introduction of the ethylphenyl and thienylcarbonyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound could serve as a probe or ligand for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structure may allow it to interact with particular enzymes or receptors, leading to therapeutic effects.

Industry

In industry, the compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence. Its heterocyclic structure could contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism by which N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable ring structures and functional groups. Examples might include:

  • N-(2-ethylphenyl)-2-[(2-furylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
  • N-(2-ethylphenyl)-2-[(2-pyridylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and ring structure. This combination may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H24N2O2S2/c1-2-15-9-6-7-11-17(15)24-22(27)20-16-10-4-3-5-12-18(16)29-23(20)25-21(26)19-13-8-14-28-19/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,24,27)(H,25,26)

InChI Key

RDECSRYBTOWCNS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.